1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is a synthetic compound that combines the structural features of azetidine, benzoyl, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized from appropriate starting materials such as 2,3-dimethoxybenzoic acid and amine derivatives.
Benzoylation: The azetidine intermediate is then benzoylated using 2,3-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
Triazole Formation: The final step involves the formation of the triazole ring through a cycloaddition reaction between the azetidine-benzoyl intermediate and an azide derivative under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can be employed to modify the azetidine or triazole rings.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or triazole moieties using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit bacterial enzymes, leading to the disruption of essential cellular processes and resulting in antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Exhibits antimitotic activity and is used in the development of antitumor agents.
Uniqueness
1-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is unique due to its combination of azetidine, benzoyl, and triazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and the potential for novel therapeutic agents.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-12-5-3-4-11(13(12)21-2)14(19)17-8-10(9-17)18-7-6-15-16-18/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMKWZUUJUOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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